Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a benzoate ester, and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: Similar ester structure but lacks the nitrophenyl group.
4-Aminobenzoic acid: Contains the amino group but lacks the ester and nitrophenyl groups.
3-Methyl-4-nitroaniline: Contains the nitrophenyl group but lacks the ester linkage.
Uniqueness
Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is unique due to the combination of its ester, nitrophenyl, and benzoate moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-4-11-26-19(23)14-5-8-16(9-6-14)20-18(22)15-7-10-17(21(24)25)13(2)12-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJQBWLICVOVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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